molecular formula C18H35BO4Si2 B1462911 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid CAS No. 350035-52-8

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Cat. No.: B1462911
CAS No.: 350035-52-8
M. Wt: 382.5 g/mol
InChI Key: SXNSBBDBUUDIFQ-UHFFFAOYSA-N
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Description

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C18H35BO4Si2 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two tert-butyldimethylsilyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves the protection of phenol groups with tert-butyldimethylsilyl (TBDMS) groups followed by the introduction of the boronic acid functionality. A common synthetic route includes:

    Protection of Phenol Groups: The phenol groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

    Formation of Boronic Acid: The protected phenol is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the protection and lithiation steps, ensuring higher yields and purity .

Scientific Research Applications

Chemistry: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of boron-containing drugs and diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyldimethylsilyloxy groups provide stability and protect the phenol groups during the reaction .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is unique due to the presence of two tert-butyldimethylsilyloxy groups, which provide enhanced stability and protection during reactions. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected .

Properties

IUPAC Name

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNSBBDBUUDIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674017
Record name (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350035-52-8
Record name (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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